(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Description
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 2,6-dichlorophenyl moiety. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.
Properties
IUPAC Name |
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSWIGEYHNQAN-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclopentane ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor.
Attachment of the sulfonylamino group: The sulfonylamino group can be introduced through a sulfonylation reaction using reagents such as sulfonyl chlorides.
Chlorination of the phenyl ring: The 2,6-dichlorophenyl moiety can be synthesized by chlorination of a phenyl ring using reagents like chlorine gas or N-chlorosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The sulfonylamino group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Amines or other reduced forms of the sulfonylamino group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
The uniqueness of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a carboxylic acid group, sulfonylamino group, and 2,6-dichlorophenyl moiety makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
